TCO-PEG5-amine
Description
Evolution of Bioorthogonal Reaction Strategies
The concept of bioorthogonal chemistry, referring to chemical reactions that can occur within living systems without interfering with native biochemical processes, was first introduced in the early 2000s. numberanalytics.comwikipedia.org This field was born out of the need for chemical tools to study biological processes in their complex cellular environment. Early strategies included the Staudinger ligation, which involves the reaction of an azide (B81097) with a phosphine. numberanalytics.comwikipedia.org
Over time, the quest for faster and more efficient reactions led to the development of "click chemistry," including the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). numberanalytics.com These reactions offered significant improvements in reaction kinetics. The evolution of these strategies has been driven by the need for greater biocompatibility and efficiency, leading to the development of new reaction pairs and the optimization of existing ones. nih.govrsc.org A key strategy that has emerged is the use of ring strain to activate substrates for cycloaddition reactions. nih.govrsc.org
Principles of Inverse Electron-Demand Diels-Alder (IEDDA) Cycloadditions
The reactivity of TCO-PEG5-amine is rooted in the principles of the inverse-electron-demand Diels-Alder (IEDDA) reaction. frontiersin.orgcreative-biolabs.com Unlike the classical Diels-Alder reaction, the IEDDA reaction occurs between an electron-poor diene and an electron-rich dienophile. wikipedia.org This reaction is a type of [4+2] cycloaddition, where four electrons from the diene and two electrons from the dienophile participate in a concerted mechanism to form a new six-membered ring. semanticscholar.orgnih.gov
The kinetics of the IEDDA reaction are governed by frontier molecular orbital (FMO) theory. semanticscholar.orgnih.gov Specifically, the reaction rate is determined by the energy gap between the highest occupied molecular orbital (HOMO) of the dienophile and the lowest unoccupied molecular orbital (LUMO) of the diene. semanticscholar.orgnih.gov A smaller energy gap leads to a faster reaction. The IEDDA reaction involving trans-cyclooctenes and tetrazines is exceptionally fast, with rate constants that can be many orders of magnitude higher than other bioorthogonal reactions, making it ideal for in vivo applications where concentrations of reactants are low. frontiersin.orgnih.gov This reaction is highly selective and can proceed in aqueous environments without the need for a catalyst. creative-biolabs.combroadpharm.com
Structural and Functional Relevance of Trans-Cyclooctene (B1233481) (TCO) Moieties
The trans-cyclooctene (TCO) moiety is a highly strained alkene that serves as the reactive "handle" in this compound. nih.gov Its high ring strain is the driving force behind its rapid reactivity with tetrazines in IEDDA reactions. tcichemicals.com This strain-promoted reactivity allows the reaction to proceed quickly and efficiently under physiological conditions without the need for a toxic copper catalyst. tcichemicals.com
The development of various TCO derivatives has focused on optimizing the balance between reactivity and stability. nih.gov While highly reactive, some TCO derivatives can be prone to isomerization from the reactive trans-isomer to the less reactive cis-isomer. nih.gov The specific structure of the TCO can also influence the reaction kinetics. For instance, the position of functionalization on the cyclooctene (B146475) ring can affect the rate of the IEDDA reaction.
Role of Polyethylene (B3416737) Glycol (PEG) Spacers in Bioconjugation Chemistry
The polyethylene glycol (PEG) spacer in this compound plays a crucial role in its utility as a bioconjugation reagent. PEG is a synthetic polymer composed of repeating ethylene (B1197577) oxide units. chempep.com The inclusion of a PEG spacer offers several advantages:
Increased Water Solubility: PEG is highly soluble in aqueous environments, which is essential for biological applications. chempep.comthermofisher.com This property helps to prevent the aggregation of the labeled biomolecule. rsc.org
Biocompatibility: PEG is generally non-toxic and non-immunogenic, making it well-suited for in vivo studies. chempep.comwikipedia.org
Flexibility and Reduced Steric Hindrance: The flexible nature of the PEG chain provides a physical separation between the TCO moiety and the biomolecule it is attached to, minimizing potential steric hindrance that could interfere with the IEDDA reaction or the function of the biomolecule. chempep.comthermofisher.com
Improved Pharmacokinetics: In therapeutic applications, PEGylation can increase the hydrodynamic size of a molecule, which can reduce its clearance by the kidneys and prolong its circulation time in the bloodstream. wikipedia.orgnih.gov
The length of the PEG spacer can be precisely controlled to optimize the properties of the final conjugate. chempep.com In this compound, the "PEG5" designation indicates a chain of five ethylene glycol units. broadpharm.com
Contextualizing this compound as a Pivotal Bioconjugation Reagent
This compound stands out as a pivotal bioconjugation reagent due to the synergistic combination of its components. The TCO group provides the highly reactive and selective handle for bioorthogonal ligation via the IEDDA reaction. The PEG5 spacer enhances solubility, biocompatibility, and provides spatial separation. The terminal amine group allows for straightforward conjugation to a wide range of biomolecules, such as proteins, peptides, and nucleic acids, through standard amide bond formation. precisepeg.combiosyn.com
This versatile reagent has found widespread use in various areas of chemical biology, including:
Live Cell Imaging: Enabling the visualization of specific biomolecules in real-time. iris-biotech.de
Pretargeted Imaging and Therapy: A two-step approach where a TCO-modified targeting agent is first administered, followed by a smaller, rapidly clearing tetrazine-linked imaging or therapeutic agent. nih.gov
Drug Delivery: Facilitating the targeted delivery of therapeutic agents to specific cells or tissues. semanticscholar.orgrsc.org
PROTACs: TCO-PEG5-maleimide, a related compound, is used in the synthesis of proteolysis-targeting chimeras (PROTACs). medchemexpress.com
The development of this compound and similar reagents represents a significant step forward in our ability to probe and manipulate biological systems with high precision and minimal perturbation.
Chemical Compound Information
| Compound Name | Other Names |
| This compound | trans-cyclooctene-PEG5-amine |
| Trans-cyclooctene | TCO |
| Polyethylene glycol | PEG, PEO, POE |
| Tetrazine | Tz |
| TCO-PEG5-maleimide | |
| Copper(I) | |
| Azide | |
| Alkyne | |
| Phosphine | |
| Diene | |
| Dienophile | |
| 1,2,4,5-tetrazine | |
| Cyclobutene | |
| Norbornene | |
| Amine | |
| Maleimide | |
| Proteolysis-targeting chimeras | PROTACs |
This compound Properties
| Property | Value |
| Molecular Formula | C21H40N2O7 |
| Molecular Weight | 432.56 g/mol |
| Purity | > 96% |
| Physical State | Varies (often an oil or solid) |
| Solubility | Soluble in water and many organic solvents |
| Reactive Groups | Trans-cyclooctene, Amine |
| Spacer Arm | PEG5 (five ethylene glycol units) |
| Primary Application | Bioorthogonal "Click Chemistry" |
Properties
IUPAC Name |
[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40N2O7/c22-8-10-25-12-14-27-16-18-29-19-17-28-15-13-26-11-9-23-21(24)30-20-6-4-2-1-3-5-7-20/h1-2,20H,3-19,22H2,(H,23,24)/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSCQGYVWZPVMH-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of Tco Peg5 Amine
Synthetic Routes to TCO-PEG5-amine and Related Analogs
The synthesis of this compound requires the construction of the trans-cyclooctene (B1233481) ring and the attachment of the PEG5-amine chain.
Preparation of the Trans-Cyclooctene Core Structure
Trans-cyclooctene is notable as the smallest cycloalkene that can be readily isolated as its trans-isomer, although the cis-isomer is significantly more stable. wikipedia.org The preparation of the trans-cyclooctene core structure has been achieved through various methods. A historical method involves the Hofmann elimination of N,N,N-trimethylcyclooctylammonium hydroxide (B78521) or iodide. wikipedia.orgorgsyn.org This reaction typically yields a mixture of cis and trans isomers. wikipedia.orgorgsyn.org The trans isomer can be selectively isolated by forming a complex with silver nitrate, which is water-soluble, followed by decomplexation with aqueous ammonium (B1175870) hydroxide to obtain the pure trans-alkene. nih.gov
Another approach involves photochemical isomerization of cis-cyclooctene. nih.gov This method, pioneered by Inoue, utilizes singlet sensitized photoisomerization to convert the cis isomer to the trans isomer. nih.gov The reaction can be driven towards the trans form by continuously removing the trans isomer through selective complexation with silver ions immobilized on a solid support, such as silver nitrate-impregnated silica (B1680970) gel. nih.govacs.orgnih.gov After photoirradiation and passage through the silver-containing column, the trans-cyclooctene derivative is retained, while the cis isomer elutes back to the reaction flask for further isomerization. acs.org The trans-cyclooctene is then recovered by elution with ammonium hydroxide and extraction. acs.org This photochemical method has been successfully applied to synthesize functionalized trans-cyclooctenes, including those with hydroxyl, acetal, amide, and oxazolidinone functionalities. acs.org
Stereospecific methods for preparing trans-cyclooctene from the cis isomer have also been described, although they often require multistep synthesis to invert the alkene stereochemistry. nih.gov Some approaches involve the opening of an epoxide with a phosphide, followed by methylation and cis-elimination to yield the (E)-alkene. unimi.it
Introduction of the PEG5 Spacer and Terminal Amine Functionality
The introduction of the PEG5 spacer and the terminal amine functionality to the trans-cyclooctene core is a crucial step in synthesizing this compound. While specific detailed synthetic routes for this compound were not extensively detailed in the search results, the general strategy involves coupling a molecule containing the TCO moiety with a PEG chain terminated with a protected amine, followed by deprotection. Alternatively, a PEG chain with a reactive group (like a carboxylic acid or activated ester) can be coupled with a TCO derivative containing an amine or hydroxyl group, and then the terminal amine is introduced or revealed.
Based on related examples like the synthesis of TCO-linked fluorophores with PEG linkers or the structure of TCO-PEG-amine reagents, the PEG5 spacer, which is a pentaethylene glycol chain (O(CH₂CH₂O)₅), is typically incorporated to enhance aqueous solubility and minimize steric hindrance. axispharm.com The terminal amine functionality provides a nucleophilic handle for subsequent conjugations. The synthesis would likely involve forming a bond between a functionalized TCO and a functionalized PEG5 chain, ensuring the terminal group is or can be converted to a primary amine. For instance, a TCO derivative with a carboxylic acid could be coupled with a PEG5-diamine or a protected PEG5-amine. Conversely, a TCO with a hydroxyl or amine could be reacted with a PEG5 chain functionalized with a reactive group like an NHS ester or carboxylic acid.
The structure of this compound suggests a connection between the TCO core and the PEG5 chain, which is then terminated by an amine group. The precise synthetic steps would depend on the commercially available or synthetically accessible precursors.
Amine-Reactive Functionalization Strategies for this compound
The terminal amine group of this compound is a versatile handle for conjugating the TCO moiety to various biomolecules and surfaces. Primary amines are particularly nucleophilic and can react with several synthetic chemical groups. thermofisher.com
Conjugation via N-Hydroxysuccinimide (NHS) Esters
NHS esters are among the most popular amine-specific functional groups used for conjugation and labeling. thermofisher.cominterchim.fr NHS ester-activated compounds react readily with primary amines under physiological to slightly alkaline conditions (pH 7.2 to 9) to form stable amide bonds. thermofisher.cominterchim.fr The reaction releases N-hydroxysuccinimide. thermofisher.com
This compound can be conjugated to molecules containing NHS ester functional groups. In this scenario, the amine of this compound acts as the nucleophile, attacking the carbonyl carbon of the NHS ester, leading to the formation of a stable amide linkage and the release of the NHS leaving group. This is a widely used method for labeling antibodies, proteins, and other macromolecules containing primary amines. axispharm.com While this compound itself is the amine-containing molecule, the reverse reaction is also common: TCO derivatives are often synthesized as NHS esters (e.g., TCO-PEG5-NHS ester) to react with primary amines on target molecules. axispharm.commedchemexpress.commedchemexpress.comiris-biotech.de The mechanism involves the amine attacking the activated ester, forming an amide bond.
Formation of Amide Bonds with Carboxylic Acid Derivatives
The formation of amide bonds is a fundamental reaction in organic chemistry and a common strategy for conjugating amines with carboxylic acids. libretexts.org The terminal amine of this compound can react with carboxylic acid derivatives to form stable amide linkages. Direct reaction between a carboxylic acid and an amine to form an amide typically requires relatively severe conditions and is rarely used. libretexts.org More commonly, coupling agents or activated carboxylic acid derivatives are employed.
Amides are frequently prepared through the reaction of an acid chloride with an amine. libretexts.org Alternatively, carboxylic acids can be reacted with amines using coupling agents such as carbodiimides (e.g., DCC) or activating reagents that form active esters (like NHS esters, as discussed above). thermofisher.comlibretexts.org N-acyltransferases (ATs) can also catalyze amide bond formations by transferring activated acyl groups from acyl-S-CoA onto amines. chemrxiv.org
For conjugating this compound, a molecule containing a carboxylic acid can be activated using a coupling agent or converted to an acid chloride or active ester (such as an NHS ester). The activated carboxylic acid derivative then reacts with the primary amine of this compound, resulting in the formation of a stable amide bond. This method is versatile and widely used for coupling the TCO-PEG5 moiety to molecules containing carboxylic acid functionalities.
Site-Specific Derivatization and Multivalent Construct Preparation
Site-specific derivatization refers to the directed modification of a molecule at a particular functional group or location, rather than through random conjugation to multiple sites (such as the numerous lysine (B10760008) residues on a protein). This compound, with its single, well-defined amine group, can be instrumental in achieving site-specific labeling when the molecule being modified has a uniquely addressable carboxylic acid or activated ester site.
Furthermore, the bifunctional nature of this compound (having both a TCO group for click chemistry and an amine for conjugation) makes it a valuable building block for preparing multivalent constructs. Multivalent constructs are molecules that display multiple copies of a ligand or reactive group, which can lead to enhanced binding affinity or facilitate complex assemblies. google.com
By conjugating this compound to a scaffold molecule with multiple reactive sites (e.g., a dendrimer, a branched peptide, or a polymer) using the amine functionality, a multivalent presentation of the TCO group can be created. iris-biotech.de These multivalent TCO constructs can then be used in click chemistry reactions with multivalent tetrazine constructs or with molecules containing single tetrazine units, leading to the formation of complex, well-defined molecular architectures. google.com
Site-specific derivatization using this compound can be achieved by reacting its amine with a molecule that has been engineered or modified to contain a single, specific carboxylic acid or activated ester at a desired location. This allows for precise control over where the TCO-PEG5 moiety is attached. For example, proteins can be engineered to have a unique reactive handle through genetic code expansion or enzymatic modification, which can then be targeted by amine-reactive TCO-PEG5 derivatives or by reacting this compound with a site-specifically introduced carboxylic acid. researchgate.netmpg.degoogle.com
The preparation of multivalent constructs can involve using a core scaffold molecule with multiple functional groups amenable to reaction with the amine of this compound. For instance, a multi-arm PEG derivative or a peptide with multiple carboxylic acid side chains could be activated and reacted with this compound to create a multivalent TCO presentation. These multivalent TCO constructs can then participate in fast and efficient click reactions with tetrazine-functionalized molecules, enabling the assembly of complex structures for various applications.
Impact of Linker Length (PEG Chain Variation) on Reactivity and Conjugate Properties.
Research indicates that the presence and length of the PEG linker can impact the accessibility and reactivity of the TCO group. For instance, studies involving the conjugation of TCO to antibodies have shown that standard amine-coupling procedures without PEG linkers can result in a significant portion of TCO moieties being non-reactive, potentially due to masking by hydrophobic interactions with the antibody nih.govescholarship.org. Introducing hydrophilic PEG linkers has been shown to preserve TCO reactivity, leading to enhanced functional density nih.gov. One study observed a greater than 4-fold increase in TCO reactivity with the incorporation of a 4-unit PEG chain compared to non-PEGylated counterparts escholarship.orgescholarship.org. This suggests that even a relatively short PEG linker can be effective in preventing the TCO from becoming buried within the protein structure nih.gov.
The length of the PEG chain can also affect the efficiency of conjugation and the properties of the resulting bioconjugate. In antibody modification, attachment levels for a PEG4-TCO linker were found to be higher compared to a PEG24-TCO linker under similar conditions nih.gov. This suggests that longer PEG chains might present increased steric hindrance or other factors that influence the efficiency of the initial conjugation step to the biomolecule nih.gov.
Furthermore, the PEG linker length influences the pharmacokinetic properties and in vivo behavior of TCO conjugates. PEGylation is known to increase the hydrodynamic volume of molecules, which can prolong their circulation half-life by reducing renal filtration rsc.orginterchim.fr. However, the optimal PEG length for in vivo applications can be complex and system-dependent researchgate.net. Some studies suggest that shorter linkers might contribute to better in vivo stability of the TCO moiety itself nih.gov. Conversely, another study indicated that the half-life of TCO connected via a PEG10 chain was approximately two times shorter compared to TCO attached in close proximity to an mAb, suggesting potential variations in stability based on the specific conjugation environment and PEG length nih.gov.
The impact of PEG length extends to other conjugate properties, including solubility, hydrophobicity, drug-to-antibody ratio (DAR) distribution, enzyme-mediated payload release, clearance rate, and biodistribution rsc.org. For example, in antibody-drug conjugates (ADCs), intermediate length PEG spacers (e.g., PEG6, PEG8, and PEG12) resulted in higher drug loadings compared to shorter (PEG4) or longer (PEG24) spacers in one study rsc.org. This highlights that the influence of PEG length is not always linear and can depend on the specific application and the other components of the conjugate rsc.org.
While branched PEG structures exist, some research suggests that monofunctional single PEG chain structures may outperform branched alternatives in certain applications, potentially due to reduced steric hindrance biorxiv.org.
Kinetic and Mechanistic Investigations of Tco Peg5 Amine Reactivity
Reaction Rate Constants of TCO-PEG5-amine with Tetrazine Partners
The reaction between trans-cyclooctenes (TCOs) and tetrazines is renowned for its exceptionally fast kinetics, making it one of the fastest bioorthogonal reactions known. acs.orgmdpi.comacs.orgrsc.orgnih.govbroadpharm.com This rapid reactivity is a key feature enabling applications in areas requiring swift conjugation, such as in vivo imaging and pretargeting strategies. mdpi.comrsc.orgnih.gov
Second-order rate constants for the TCO-tetrazine ligation can vary significantly depending on the specific tetrazine structure and reaction conditions. Studies have reported rate constants ranging from hundreds to over a million M⁻¹s⁻¹. acs.orgacs.org For instance, the reaction between unsubstituted TCO and mono-substituted aryl-tetrazines in 1,4-dioxane (B91453) at 25 °C showed rate constants from 100 M⁻¹s⁻¹ for a phenyl substituent to 620 M⁻¹s⁻¹ for a 2-pyridyl substituent. acs.org More reactive tetrazines, such as bis-vinyl ether-Tz, have shown significantly higher rates, exceeding 6450 M⁻¹s⁻¹ with TCO-PEG4 in DPBS at 37 °C. acs.org Highly strained TCO derivatives, such as cyclopropane-fused trans-cyclooctene (B1233481), have demonstrated even faster rates, reaching up to 3,300,000 M⁻¹s⁻¹ in water at 25 °C. acs.org
While specific rate constants for this compound were not explicitly detailed in the search results, studies on similar PEGylated TCOs, such as TCO-PEG4, provide relevant insights. The reaction kinetics of tetrazine ligation using polymers functionalized with TCO-PEG4 were evaluated, demonstrating quantitative conversions within seconds at sub-millimolar concentrations. rsc.org The presence of the PEG linker is generally understood to enhance solubility and can influence the effective concentration and accessibility of the TCO moiety, potentially impacting the observed reaction rate in complex environments. rsc.orginterchim.fr
The rate of the TCO-tetrazine reaction can be monitored spectroscopically by observing the disappearance of the tetrazine absorbance band between 510 and 550 nm. broadpharm.com
Here is a table summarizing some representative rate constants for TCO reactions with various tetrazines under different conditions:
| Dienophile | Tetrazine Partner | Solvent/Conditions | Rate Constant (k₂) (M⁻¹s⁻¹) | Citation |
| TCO | Phenyl-Tz | 1,4-dioxane, 25 °C | 100 | acs.org |
| TCO | 2-Pyridyl-Tz | 1,4-dioxane, 25 °C | 620 | acs.org |
| TCO-PEG4 | MeEVE-Tz | DPBS, 37 °C | 2750 | acs.org |
| TCO-PEG4 | Me4Pyr-Tz | DPBS, 37 °C | 2740 | acs.org |
| TCO-PEG4 | MeDHP-Tz | DPBS, 37 °C | 1820 | acs.org |
| TCO-PEG4 | MePh-Tz | DPBS, 37 °C | 990 | acs.org |
| TCO-PEG4 | DHP₂-Tz | DPBS, 37 °C | 6450 | acs.org |
| d-TCO | 3,6-dipyridyl-s-tetrazine | Pure water, 25 °C | 366,000 (±15,000) | acs.orgrsc.org |
| Cyclopropane-TCO | (Tetrazine not specified) | H₂O, 25 °C | 3,300,000 (±40,000) | acs.orgmdpi.comrsc.org |
| TCO | 3,6-di(2-pyridyl)-s-tetrazine | 9:1 MeOH:water | ~2000 | nih.govconju-probe.com |
Computational and Theoretical Studies on TCO Conformation and Reactivity
Computational and theoretical studies have provided significant insights into the high reactivity of trans-cyclooctene in IEDDA reactions with tetrazines. acs.orgnih.govrsc.orgnih.gov These studies often focus on the conformational strain within the TCO ring and its influence on the reaction transition state.
Trans-cyclooctene exists in different conformations, with the "crown" conformation generally being the most stable. nih.govrsc.orgunits.it However, computational studies suggest that non-crown conformations, particularly a strained "half-chair" conformation, are higher in energy but are speculated to accelerate reactivity towards tetrazines. nih.govunits.it The strain energy associated with these non-crown conformations is believed to pre-distort the alkene towards the transition state structure, thus lowering the activation energy for the cycloaddition reaction. nih.govrsc.org
Density Functional Theory (DFT) calculations have been used to study the reaction barriers and understand the influence of substituents on tetrazine reactivity. acs.org For example, studies comparing the reactions of substituted aryl-tetrazines with TCO have used DFT to analyze frontier molecular orbital (FMO) interactions and correlate them with measured reaction rates. acs.org While FMO theory can explain some reactivity trends, observed rates, particularly for 2-pyridyl-substituted tetrazines, are often higher than predicted based solely on orbital energies, suggesting other factors are at play. acs.org
Computational studies have also guided the design of more reactive TCO derivatives. acs.orgrsc.orgnih.govchemrxiv.org For instance, the design of dioxolane-fused trans-cyclooctene (d-TCO) was informed by computations predicting that the cis-fused ring would enforce a strained half-chair conformation, leading to enhanced reactivity and improved aqueous solubility. acs.orgrsc.org Transition state calculations for the reaction between 3,6-diphenyl-s-tetrazine and d-TCO showed a significantly lower barrier compared to the reaction with TCO in its crown conformation. nih.govnih.gov
Theoretical elucidation of substituent and strain effects on the rates of Diels-Alder reactions of 1,2,4,5-tetrazines has also been performed, contributing to a deeper understanding of the underlying reaction mechanisms. nih.gov
Factors Influencing Bioorthogonal Ligation Efficiency of this compound
The efficiency of the bioorthogonal ligation between this compound and its tetrazine partners can be influenced by several factors, including the reaction environment and the structural characteristics of the reactants.
Role of Steric Hindrance and Hydrophilic Environment
Both steric hindrance and the hydrophilic environment created by the PEG5 linker can influence the ligation efficiency of this compound.
Steric hindrance around the reactive sites of either the TCO or the tetrazine can impact the reaction rate. While moderate steric hindrance on the tetrazine can be beneficial for selectivity by restricting access of protein nucleophiles, excessive steric bulk on either partner can hinder the cycloaddition itself, leading to reduced reaction rates or even failure of the bioorthogonal reaction. acs.org Steric effects have been noted to reduce the reaction rate of TCO with tetrazines containing bulky substituents. nih.gov
The PEG5 linker in this compound provides a hydrophilic spacer arm that significantly enhances water solubility and reduces aggregation. interchim.frconju-probe.comlumiprobe.com This increased hydrophilicity is particularly important for applications in aqueous and biological environments, where solubility can be a limiting factor. interchim.frconju-probe.com Furthermore, the flexible and extended nature of the PEG chain helps to minimize steric hindrance by providing a longer connection between the TCO moiety and the molecule it is conjugated to, facilitating the ligation with the tetrazine partner. interchim.frlumiprobe.com This can be especially important when conjugating TCO to large biomolecules like proteins, where the PEG linker can help prevent the TCO from being masked by hydrophobic interactions with the biomolecule surface, thereby improving its functional reactivity. nih.govescholarship.org
Studies have shown that incorporating PEG chains can improve the functional reactivity of antibody-conjugated TCOs, potentially by preventing the TCO from burying inside the antibody due to hydrophobic interactions. escholarship.org
Orthogonal Chemical Reactivity Profiles of this compound
A crucial aspect of bioorthogonal chemistry is the ability of the reactive handles to react selectively with their intended partners without interfering with the native functional groups present in biological systems. The TCO-tetrazine ligation exhibits excellent chemoselectivity and bioorthogonality. broadpharm.cominterchim.frconju-probe.com
The inverse electron-demand Diels-Alder reaction between TCO and tetrazines is highly specific; TCO reacts efficiently with tetrazines in the presence of other functional groups commonly found in biological samples, such as amines, thiols, and carboxylic acids. broadpharm.cominterchim.frconju-probe.com This selectivity allows for efficient conjugation in complex biological media, including cell lysate and cell media. nih.gov
The TCO-tetrazine reaction is also orthogonal to other common click chemistry reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC). iris-biotech.denih.gov This orthogonality allows for the simultaneous labeling of different targets within the same system using mutually compatible reaction pairs. escholarship.orgiris-biotech.denih.gov For example, the tetrazine-TCO pair can be used in parallel with the azide-cyclooctyne (like DBCO or CliCr®) pair for simultaneous conjugation of two different molecules. iris-biotech.denih.gov This has enabled applications in multi-target imaging and the creation of multiconjugates. iris-biotech.denih.gov
The stability of the TCO moiety in aqueous buffered media further contributes to its utility in bioorthogonal applications. broadpharm.cominterchim.fr The reaction is irreversible and produces nitrogen gas as the only byproduct, which is advantageous for in vivo applications. broadpharm.comacs.org
Advanced Research Applications of Tco Peg5 Amine in Bioconjugation
Development of Protein and Peptide Conjugates Using TCO-PEG5-amine
The unique structure of this compound makes it an invaluable tool for creating protein and peptide conjugates for a wide range of research applications. The primary amine of this compound can readily react with activated carboxylic acids or other amine-reactive functional groups on proteins and peptides to form stable amide bonds. interchim.frresearchgate.net The incorporated TCO group then allows for a secondary, highly specific conjugation step with a tetrazine-modified molecule through an inverse-electron-demand Diels-Alder (iEDDA) reaction. conju-probe.comacs.orgbroadpharm.com This two-step approach provides a high degree of control over the final conjugate structure.
Targeting of Lysine (B10760008) Residues for Conjugation
A common strategy for attaching this compound to proteins and peptides involves targeting the primary amine groups of lysine residues. interchim.frescholarship.org Lysine residues are abundant on the surface of most proteins, providing multiple potential sites for conjugation. The reaction is typically carried out by first activating the carboxylic acid groups on the protein or using an NHS-ester derivative of this compound, which reacts with the ε-amino group of lysine to form a stable amide bond. interchim.frescholarship.org This method allows for the introduction of TCO moieties onto the protein surface, preparing it for subsequent bioorthogonal ligation. escholarship.org However, a potential drawback of this approach is the lack of site-specificity, as multiple lysine residues can be modified, potentially impacting the protein's function if conjugation occurs within or near an active site. escholarship.org
Conjugation to Antibodies for Research Probes
This compound is frequently used to modify antibodies for the development of highly specific research probes. interchim.frescholarship.org By conjugating this compound to an antibody, researchers can create a versatile tool that can be subsequently labeled with a variety of tetrazine-functionalized reporters, such as fluorescent dyes, radioisotopes, or enzymes. This modular approach allows for the easy generation of different antibody probes from a single TCO-modified antibody stock. For instance, TCO-modified antibodies have been used in pre-targeting strategies for in vivo imaging, where the antibody is administered first, allowed to accumulate at the target site, and then followed by a smaller, rapidly clearing tetrazine-labeled imaging agent. acs.org This strategy enhances the target-to-background signal ratio. Studies have shown that TCO-tetrazine chemistry leads to significantly less lung uptake compared to other click chemistry approaches like DBCO-azide in inflamed mouse models, indicating a potential for reduced complement activation. nih.gov
Nucleic Acid and Oligonucleotide Modification Strategies
The application of this compound extends to the modification of nucleic acids and oligonucleotides, enabling the creation of sophisticated molecular tools for diagnostics and therapeutics. nih.govbiosyn.combiosyn.com Amine-modified oligonucleotides can be readily synthesized and then reacted with an NHS-ester form of this compound to introduce the TCO functionality. biosyn.combiosyn.com This allows for the site-specific incorporation of the TCO group at the 5' or 3' end, or even at internal positions within the oligonucleotide sequence. biosyn.com
These TCO-modified oligonucleotides can then be conjugated to other molecules, such as proteins, peptides, or fluorescent labels, that have been functionalized with a tetrazine group. biosyn.com This "click" chemistry approach has been utilized to assemble functional single-guide RNAs (sgRNAs) for CRISPR-Cas9 gene editing applications from two smaller, chemically synthesized RNA fragments. nih.gov This method facilitates the incorporation of various modifications into the sgRNA structure to enhance its activity and stability. nih.gov
| Application Area | Biomolecule | Key Findings |
| Gene Editing | sgRNA | Assembly of functional sgRNAs from two smaller, modified RNA oligonucleotides using TCO-tetrazine ligation. nih.gov |
| Diagnostics | DNA Probes | Creation of TCO-labeled probes for subsequent attachment of reporter molecules. |
| Therapeutics | Antisense Oligonucleotides | Modification to improve delivery and cellular uptake. biosyn.com |
Functionalization of Biological and Synthetic Surfaces
The versatility of this compound also lends itself to the functionalization of various surfaces, from biological membranes like liposomes to synthetic materials used in biosensors. nih.govnih.govfrontiersin.org The amine group can be used to anchor the molecule to the surface, while the TCO group provides a reactive handle for subsequent bioorthogonal modifications. cytodiagnostics.com
Liposomal and Nanoparticle Surface Chemistry
This compound and similar amine-PEG-TCO linkers are instrumental in modifying the surfaces of liposomes and nanoparticles for targeted drug delivery and imaging applications. nih.govnih.govfrontiersin.org In a common approach, a lipid derivative containing an amine headgroup is incorporated into the liposome (B1194612) bilayer. nih.gov The exposed amine groups can then be reacted with an NHS-ester of this compound to decorate the liposome surface with TCO moieties. nih.gov
These TCO-functionalized liposomes can then be targeted to specific cells or tissues by conjugating them with tetrazine-modified targeting ligands, such as antibodies or peptides. nih.govnih.gov This pre-targeting approach has been successfully used for PET imaging of liposomal nanomedicines. nih.gov Furthermore, research has shown that the choice of conjugation chemistry can significantly impact the biodistribution and potential for complement activation of nanoparticles, with TCO-tetrazine chemistry showing favorable properties. nih.gov
| Nanoparticle Type | Modification Strategy | Application |
| Liposomes | Reaction of TCO-PEG-NHS with amine-functionalized lipids. nih.gov | Pretargeted PET imaging. nih.gov |
| Gold Nanoparticles | Attachment of amine-PEG-TCO to the gold surface. cytodiagnostics.com | Targeted delivery and diagnostics. |
| Solid Lipid Nanoparticles | Conjugation of targeting ligands via TCO-tetrazine chemistry. | Enhanced cellular uptake. frontiersin.org |
Immobilization on Biosensing and Diagnostic Platforms
The ability to immobilize biomolecules onto a solid support is fundamental to the development of biosensors and diagnostic platforms. nih.govacs.org this compound provides a robust method for achieving this. Surfaces, such as glass slides or microplate wells, can be functionalized with amine-reactive groups, which can then be used to covalently attach this compound. nih.gov This creates a TCO-activated surface ready for the specific capture of tetrazine-modified biomolecules.
This strategy has been employed in the development of on-chip enrichment systems for digital bioassays, where antibodies are labeled with TCO and then captured on a tetrazine-functionalized surface. acs.org This oriented immobilization can improve the sensitivity and performance of the diagnostic assay. mdpi.com The use of TCO-tetrazine chemistry allows for rapid and efficient immobilization under mild conditions, which is crucial for preserving the activity of the immobilized biomolecules. interchim.frconju-probe.com
Engineering of Chemical Tools for Targeted Biomolecule Studies
The unique properties of this compound make it an invaluable building block for creating sophisticated chemical tools designed for the specific investigation of biomolecules within complex biological systems. Its ability to participate in highly efficient and specific bioorthogonal reactions, coupled with the flexibility afforded by the PEG linker, allows researchers to construct complex molecular architectures for targeted applications.
Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic agents designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. sciltp.comtechnologynetworks.com A PROTAC is a heterobifunctional molecule consisting of two distinct ligands connected by a chemical linker. sciltp.com One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. sciltp.comtechnologynetworks.com This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome. sciltp.com
The linker is a critical component of a PROTAC, as its length, flexibility, and chemical composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation. sciltp.comprecisepeg.com this compound serves as a versatile building block in the synthesis of these linkers. medchemexpress.commedchemexpress.com The terminal amine group can be readily conjugated to a ligand for either the POI or the E3 ligase. The TCO group, in turn, can be reacted with a tetrazine-modified counterpart of the other ligand, a strategy employed in the development of Click-formed Proteolysis Targeting Chimeras (CLIPTACs). technologynetworks.com This modular approach allows for the rapid assembly of PROTAC libraries with varying linker lengths and compositions to optimize degradation efficiency for a specific target. precisepeg.com
For instance, a PROTAC could be synthesized by first attaching a known ligand for a cancer-promoting protein to the amine group of this compound. Separately, a ligand for an E3 ligase, such as cereblon or VHL, is modified with a tetrazine group. The two components are then brought together via the highly efficient and specific TCO-tetrazine reaction to form the final PROTAC. technologynetworks.com The PEG5 linker in this construct provides the necessary spacing and flexibility for the two ends of the PROTAC to simultaneously engage their respective protein targets, facilitating the formation of a productive ternary complex. precisepeg.comtocris.com
| PROTAC Component | Function | Example Moiety |
| Target Protein Ligand | Binds to the protein of interest (POI) to be degraded. | Varies depending on the target protein. |
| Linker | Connects the two ligands and influences ternary complex formation. | This compound can be a key part of the linker structure. |
| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase. | Thalidomide derivatives (for Cereblon), VHL ligands. technologynetworks.comtocris.com |
This table illustrates the fundamental components of a PROTAC and highlights the role of linkers derived from molecules like this compound.
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic drug. fujifilm.comnih.gov The linker in an ADC plays a crucial role by connecting the cytotoxic payload to the antibody. nih.gov An ideal ADC linker is stable in systemic circulation to prevent premature drug release and potential off-target toxicity, but is designed to release the payload once the ADC has bound to its target on cancer cells and has been internalized. nih.gov
This compound is a valuable tool in the research and development of novel ADC linkers. Its bifunctional nature allows for the site-specific conjugation of payloads to antibodies, a key strategy for producing homogeneous ADCs with a uniform drug-to-antibody ratio (DAR). mdpi.com Homogeneous ADCs often exhibit improved pharmacokinetic properties and a wider therapeutic window compared to heterogeneously conjugated ADCs. mdpi.com
In a common strategy, an antibody is first modified with a tetrazine-containing molecule. Separately, the amine group of this compound is conjugated to a cytotoxic payload. The TCO-functionalized payload is then attached to the tetrazine-modified antibody via the bioorthogonal TCO-tetrazine click reaction. conju-probe.com The PEG5 linker in this context serves multiple purposes: it enhances the water solubility of the often hydrophobic payload, it can help to reduce aggregation of the ADC, and it provides spatial separation between the antibody and the drug, which can be important for efficient payload release and to avoid interfering with the antibody's ability to bind its target. broadpharm.com Research has shown that the length of the PEG linker can significantly impact the cytotoxic activity of an ADC, suggesting that the spatial arrangement of the payload relative to the antibody is critical for its efficacy. mdpi.com
| ADC Component | Function | Example Moiety |
| Monoclonal Antibody (mAb) | Targets a specific antigen on the surface of cancer cells. | Trastuzumab (targets HER2). |
| Linker | Connects the antibody to the cytotoxic payload and influences stability and release. | Linkers can be constructed using this compound. |
| Cytotoxic Payload | A potent drug that kills the target cancer cell upon release. | Monomethyl auristatin E (MMAE), Maytansinoids (DM1). fujifilm.commdpi.com |
This table outlines the core components of an Antibody-Drug Conjugate and the integral role of the linker, which can be synthesized using this compound.
Tco Peg5 Amine in Pretargeted Molecular Imaging Research
Design and Synthesis of TCO-PEG5-amine-based Imaging Probes.
The design of imaging probes based on the TCO-tetrazine click reaction often involves conjugating either the TCO or the tetrazine moiety to a targeting vector or a detectable label. This compound serves as a versatile building block in this process, allowing for the introduction of the TCO group via its reactive amine functionality. The PEG (polyethylene glycol) spacer, in this case with five ethylene (B1197577) glycol units (PEG5), is incorporated to improve the probe's water solubility, reduce non-specific binding, and potentially enhance pharmacokinetics. axispharm.com
While the direct synthesis of this compound is not explicitly detailed in the search results, the compound is recognized as a TCO-PEG linker with an amine group axispharm.com. The synthesis of TCO-PEG-amine linkers generally involves attaching the TCO moiety to a PEG chain terminated with an amine function or introducing an amine function after coupling TCO to a PEG derivative. Such amine-terminated PEG linkers can then be coupled to various molecules, such as activated esters (like NHS esters) on tetrazine derivatives, to form stable amide bonds. For example, related synthetic schemes involve coupling amine-containing molecules with activated PEGylated tetrazines, such as tetrazine-PEG5-NHS ester, to yield tetrazine-modified conjugates. nih.govresearchgate.net Similarly, this compound can be conjugated to molecules bearing activated carboxylic acids or other amine-reactive groups to create TCO-functionalized probes or targeting vectors. The incorporation of the PEG5 spacer is designed to provide a hydrophilic link that minimizes steric hindrance and improves the bioconjugate's properties in aqueous environments.
Pretargeting Methodologies for Enhanced Signal-to-Background Ratios.
Pretargeting methodologies leveraging the TCO-tetrazine reaction typically follow a two-step process. First, a targeting vector, such as an antibody or antibody fragment modified with multiple TCO groups (e.g., TCO-conjugated antibody), is administered and allowed to localize at the target site while clearing from the circulation. acs.orgnih.govescholarship.org The PEG linker in the TCO-antibody conjugate, such as those utilizing PEG linkers of varying lengths, can influence the pharmacokinetics and distribution of the conjugate. acs.orgnih.govescholarship.org After sufficient time for the unbound targeting vector to clear, a small molecule probe labeled with a detectable isotope or contrast agent and functionalized with tetrazine (e.g., tetrazine-PEGn-label) is injected. acs.orgnih.govnih.gov The rapid and bioorthogonal IEDDA click reaction between the pre-localized TCO on the targeting vector and the circulating tetrazine-labeled probe leads to the formation of a stable covalent bond at the target site. acs.orgnih.govescholarship.orgnih.gov Unbound tetrazine probes, being small molecules, clear rapidly from the bloodstream and non-target tissues, resulting in a high signal-to-background ratio at the target site. acs.orgnih.gov
The exceptionally fast kinetics of the TCO-tetrazine reaction, with rate constants potentially exceeding 100,000 M⁻¹s⁻¹ in physiological conditions, is a key advantage for in vivo pretargeting, allowing for efficient labeling of the target within a short timeframe after injecting the second component. acs.orgnih.govnih.gov The PEG5 linker, when part of the TCO-amine building block used to create the TCO-functionalized targeting vector or the tetrazine-labeled probe, contributes to the favorable pharmacokinetic profile and reduced non-specific interactions necessary for effective pretargeting. axispharm.com
Applications in Positron Emission Tomography (PET) Imaging Research.
Pretargeted PET imaging has significantly benefited from the TCO-tetrazine click chemistry. Studies have utilized TCO-conjugated antibodies as the primary targeting agents and small molecule tetrazine probes labeled with PET radionuclides. For instance, research has explored the use of a ⁸⁹Zr-labeled tetrazine probe, [⁸⁹Zr]Zr-DFO-PEG₅-Tz, in pretargeted PET imaging of head-and-neck squamous cell carcinoma xenografts using a TCO-functionalized anti-CD44v6 antibody (TCO-U36). acs.orgnih.govnih.gov
This study compared targeted imaging with in vitro-labeled [⁸⁹Zr]Zr-DFO-PEG₅-Tz–TCO–U36 against the pretargeted approach where TCO-U36 was injected first, followed by [⁸⁹Zr]Zr-DFO-PEG₅-Tz. acs.orgnih.gov While the absolute tumor uptake was lower with the pretargeted approach compared to the targeted approach (1.5 ± 0.2 %ID/g vs 17.1 ± 3.0 %ID/g at 72 h post-U36 injection), comparable tumor-to-non-target tissue ratios were achieved. acs.orgnih.govnih.gov Specifically, the tumor-to-muscle ratio for the in vitro-labeled U36 was 25.67 ± 6.30, while for the in vivo pretargeting, it was 23.49 ± 6.22 when the tracer was injected 24 h post-TCO-U36 injection. acs.orgnih.gov This highlights the ability of pretargeting to improve contrast despite potentially lower absolute accumulation. The PEG5 linker in the [⁸⁹Zr]Zr-DFO-PEG₅-Tz probe likely contributed to its favorable clearance characteristics, enabling the high tumor-to-background ratios observed. acs.orgnih.gov
Further research has investigated the impact of the TCO-to-antibody ratio on the pharmacokinetics of the TCO-conjugated antibody and the efficiency of in vivo radiolabeling. Decreasing the TCO-to-U36 ratio from 27:1 to 6:1 reduced unfavorable liver uptake but also resulted in lower tumor accumulation, suggesting a balance is needed for optimal pretargeting efficiency. acs.orgnih.gov
Data from a pretargeted PET study using [⁸⁹Zr]Zr-DFO-PEG₅-Tz and TCO-U36 is summarized below:
| Imaging Approach | Tracer Injection Time (post TCO-U36) | Tumor Uptake (%ID/g at 72 h) | Tumor:Muscle Ratio (at 72 h) |
| Targeted | N/A (in vitro labeled) | 17.1 ± 3.0 | 25.67 ± 6.30 |
| Pretargeted | 24 h | 3.3 ± 0.5 | 23.49 ± 6.22 |
| Pretargeted | 48 h | 1.5 ± 0.6 | 15.56 ± 6.57 |
Other PET radionuclides, such as ¹⁸F and ⁶⁸Ga, have also been explored in pretargeted imaging using TCO-tetrazine chemistry, with PEGylated tetrazine probes being developed to optimize pharmacokinetic properties. nih.govacs.orgresearchgate.net
Utilization in Single-Photon Emission Computed Tomography (SPECT) Imaging Research.
The TCO-tetrazine click reaction has also been applied in pretargeted SPECT imaging research. Early studies demonstrated the feasibility of this approach using radionuclides suitable for SPECT. Similar to PET, pretargeted SPECT involves administering a TCO-conjugated targeting vector followed by a tetrazine-labeled probe. nih.gov
Research has investigated the use of ⁹⁹mTc-labeled tetrazine derivatives for pretargeted SPECT. The incorporation of PEG spacers, such as PEG4 and PEG5, into the tetrazine probe design has been explored to improve hydrophilicity and pharmacokinetic properties, aiming to reduce accumulation in non-target organs like the liver and gastrointestinal tract and enhance kidney clearance. nih.gov Studies comparing different PEGylated tetrazine derivatives, including those with PEG5 and polypeptide sequences, have shown that increased hydrophilicity can lead to faster blood clearance and altered biodistribution, which is crucial for achieving favorable target-to-background ratios in SPECT imaging. nih.gov
Exploration in Ultrasound Molecular Imaging Applications.
Ultrasound molecular imaging (USMI) is another modality where the TCO-tetrazine click reaction and PEGylated components like this compound find application. USMI often utilizes targeted microbubbles that bind to specific markers in the tissue of interest. researchgate.netnih.gov
Pretargeted USMI strategies have been developed using TCO-modified targeting vectors (e.g., TCO-conjugated antibodies) and tetrazine-modified microbubbles. escholarship.orgresearchgate.net In this approach, the TCO-antibody is first administered to target specific cells or tissues. Subsequently, tetrazine-labeled microbubbles are injected. The rapid IEDDA reaction between the TCO on the antibody and the tetrazine on the microbubbles facilitates the binding of the microbubbles to the pre-targeted sites. researchgate.net
Studies have demonstrated the effectiveness of this pretargeting strategy in enhancing contrast in ultrasound imaging of tumors and thrombi. researchgate.net For example, using TCO-modified antibodies targeting VEGFR2 or P-selectin and tetrazine-modified microbubbles (tetra-MBs), researchers have achieved enhanced contrast and specific visualization of tumors and thrombi in animal models. researchgate.net The use of PEG linkers, potentially including PEG5 incorporated via this compound or similar derivatives, in modifying either the antibody or the microbubbles contributes to the stability and biocompatibility of these imaging agents. researchgate.net
Comparative Analysis of this compound Probes with Other Bioorthogonal Systems.
The TCO-tetrazine click reaction, which underlies the function of this compound-based probes in pretargeted imaging, is widely recognized for its exceptionally fast reaction kinetics compared to other bioorthogonal systems. acs.orgnih.govescholarship.orgnih.govbroadpharm.com This rapid reactivity is a significant advantage for in vivo applications, allowing the click reaction to occur efficiently within the limited time the second injected component is circulating. acs.orgnih.govnih.gov
Compared to other click chemistry pairs like the strain-promoted azide-alkyne cycloaddition (SPAAC), the IEDDA reaction between TCO and tetrazine is orders of magnitude faster. acs.orgnih.govbroadpharm.com This speed is crucial for pretargeting strategies where quick and efficient capture of the circulating labeled probe by the pre-localized targeting vector is essential to maximize target signal and minimize off-target accumulation.
The incorporation of PEG linkers, such as PEG5, in TCO- and tetrazine-functionalized probes and targeting vectors also contributes to their favorable properties compared to constructs without PEGylation. PEGylation improves water solubility, reduces aggregation of labeled biomolecules, and minimizes non-specific protein adsorption, all of which are important for performance in complex biological environments. axispharm.com While other bioorthogonal systems exist, the combination of the fast kinetics of the TCO-tetrazine reaction and the beneficial properties conferred by PEGylation makes this compound and related linkers valuable tools in the development of highly effective pretargeted molecular imaging agents. acs.orgnih.govescholarship.orgnih.govaxispharm.combroadpharm.com
Comparative studies in pretargeted imaging have shown that while absolute tumor uptake with the pretargeted TCO-tetrazine approach might be lower than with directly labeled targeted agents, the improved clearance of the small molecule tetrazine probe leads to comparable or superior tumor-to-background ratios, which are critical for image contrast and diagnostic accuracy. acs.orgnih.govnih.gov This highlights a key advantage of the pretargeting strategy enabled by fast bioorthogonal reactions like the TCO-tetrazine click, in which this compound plays a part in probe design.
Future Research Directions and Translational Perspectives for Tco Peg5 Amine
Development of Novel TCO-PEG5-amine Derivatives with Enhanced Reactivity.
A key area of future research involves the design and synthesis of novel TCO derivatives aimed at improving reactivity, stability, and other physicochemical properties. While the PEG5 linker in this compound enhances water solubility, further modifications to the TCO core or the linker length and composition are being explored to optimize performance in diverse biological settings. Studies have demonstrated that structural modifications to the cyclooctene (B146475) ring, such as introducing additional strain or controlling stereochemistry, can significantly impact reactivity with tetrazines. researchgate.netacs.org
Efforts are underway to develop TCO derivatives that exhibit even faster reaction kinetics, which is critical for applications requiring rapid labeling at low concentrations, such as in vivo pretargeting strategies for imaging and therapy. acs.org Additionally, enhancing the stability of the TCO moiety against isomerization to the less reactive cis-cyclooctene isomer under physiological conditions is a continuous area of research, often involving the introduction of steric bulk near the double bond. broadpharm.comacs.orgnih.gov Novel click-to-release strategies utilizing engineered TCO derivatives are also being investigated to enable controlled release of conjugated payloads, particularly relevant for advanced drug delivery systems like antibody-drug conjugates (ADCs). axispharm.com
Advanced Methodologies for Characterizing this compound Conjugates.
The increasing complexity of conjugates synthesized using this compound necessitates the development and application of advanced characterization methodologies. Accurate and detailed analysis is crucial to confirm the structure, purity, and stoichiometry of these complex molecules. Techniques such as mass spectrometry, including MALDI-TOF-MS, are routinely used to determine the degree of TCO functionalization on biomolecules like antibodies. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy remains essential for structural elucidation and confirming the successful synthesis of this compound derivatives and their conjugates. nih.govresearchgate.net
Future research in this domain will focus on developing more sensitive, high-resolution, and potentially high-throughput analytical techniques. This includes methods capable of providing detailed information on the precise site of conjugation on complex biomolecules, assessing the homogeneity of the conjugated product, and evaluating the stability of the bioorthogonal linkage in vitro and in vivo. The integration of multiple analytical techniques will be vital for comprehensive characterization.
Expanding the Repertoire of Bioorthogonal Reactions with this compound.
While the IEDDA reaction with tetrazines is the canonical bioorthogonal reaction for this compound, research is actively exploring the expansion of bioorthogonal chemistries involving TCO or its derivatives. The click-to-release concept, where the TCO-tetrazine reaction triggers the cleavage of a labile linker, has been successfully extended to release various functional groups beyond amines, including alcohols, phenols, carboxylic acids, and even hydrogen sulfide. researchgate.netnih.gov
Future research directions include identifying novel reaction partners for this compound that exhibit bioorthogonal properties, potentially enabling new types of chemical transformations within biological systems. This could involve exploring alternative strained systems or developing new reaction mechanisms that are fast, selective, and biocompatible. Expanding the range of bioorthogonal reactions would significantly broaden the applications of this compound in areas such as the development of activatable probes, spatially and temporally controlled drug release, and the engineering of dynamic biological systems. researchgate.netnih.govmdpi.com
Integration of this compound in Multifunctional Advanced Materials.
The bioorthogonal reactivity of this compound makes it an excellent building block for the construction of multifunctional advanced materials. These materials often involve the precise integration of synthetic components with biological molecules to create systems with tailored properties for applications in drug delivery, diagnostics, and regenerative medicine.
TCO-functionalized nanoparticles and liposomes have been developed to enable targeted delivery and imaging through subsequent bioorthogonal reaction with tetrazine-modified ligands or probes. nih.govmdpi.comnih.gov The PEG5 spacer contributes to the stealth properties and solubility of these nanomaterials. Future research will explore the incorporation of this compound into more complex material formats, such as hydrogels, polymers, and scaffolds, to create advanced functional materials. mdpi.comru.nl This could lead to the development of smart materials capable of responding to biological stimuli, facilitating controlled release of therapeutic agents, or guiding cellular behavior through bioorthogonal surface functionalization. The ability to perform modular assembly and functionalization using bioorthogonal chemistry in the presence of sensitive biological components is a key advantage offered by this compound in the field of advanced materials. mpg.de
Q & A
Q. How can researchers adapt this compound for dual-labeling workflows requiring orthogonal bioorthogonal reactions?
- Methodological Answer : Combine TCO-tetrazine chemistry with complementary systems (e.g., SPAAC or Diels-Alder). Validate orthogonality via sequential labeling in cell lysates using fluorophores with non-overlapping emission spectra. Confirm specificity via FRET or fluorescence lifetime imaging (FLIM) .
Data Presentation and Reproducibility Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
